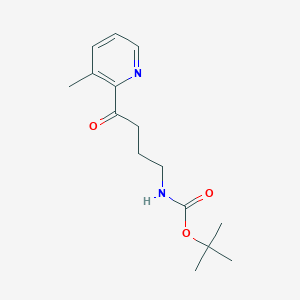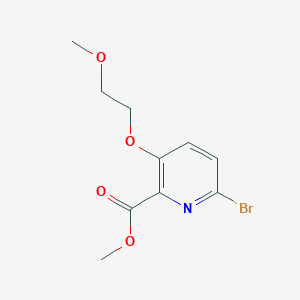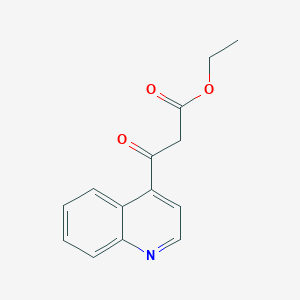
Resorufin beta-D-cellobioside
概要
説明
Resorufin beta-D-cellobioside is a fluorogenic substrate used for the detection of cellulase activity . It releases the highly fluorescent dye resorufin upon enzyme activity . The released resorufin has a low pKa value, enabling enzyme measurements to be obtained at low, physiologically relevant, pH values .
Molecular Structure Analysis
The chemical name of this compound is 7-[(4-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]-3H-phenoxazin3-one . Its molecular weight is 537.47 .Chemical Reactions Analysis
This compound is a substrate for cellulase, an enzyme that breaks down cellulose. Upon enzyme activity, it releases the highly fluorescent dye resorufin . Resorufin-based probes have been developed for detecting various analytes, such as cations, anions, reactive (redox-active) sulfur species, small molecules, and biological macromolecules .Physical And Chemical Properties Analysis
This compound is a solid substance . It is soluble in DMSO . It has a molecular weight of 537.47 . It exhibits fluorescence emission at 585 nm with excitation at 571 nm .科学的研究の応用
1. Enzyme Activity Measurement
Resorufin beta-D-cellobioside (Res-CB) is extensively used in continuous assay procedures for measuring cellulase activity from various species, including fungi like Trichoderma reesei, and plants like Arabidopsis thaliana. This substrate enables the continuous measurement of fluorescence turnover at physiological pH values, providing valuable insights into the kinetic parameters of cellulases (Coleman, Studler & Naleway, 2007).
2. Cellulase Activity Distribution in Cultures
Resorufin cellobioside is a key substrate for determining the distribution of cellulase activity in cellulosic biomass fermentation systems. It has been instrumental in showing that cellulolytic biofilms exhibit significantly higher cellulase activity compared to planktonic cultures, aiding the understanding of substrate utilization strategies in organisms like Clostridium thermocellum and Caldicellulosiruptor obsidiansis (Morrell-Falvey, Elkins & Wang, 2015).
3. Design of Fluorescent Probes
Resorufin-based fluorescent probes are widely used in biochemistry, medicine, and environmental science. These probes, derived from resorufin, play a critical role in detecting enzymes, reactive species (ROS, RNS, RSS), and ions, thus facilitating molecular recognition and imaging (Wang et al., 2021).
4. Microchip Enzyme Assays
The application of this compound in microchip devices for performing automated enzyme assays has been a significant advancement. This approach allows for the precise mixing of substrates, enzymes, and inhibitors in nanoliter volumes, enhancing the efficiency and reducing the quantity of reagents required for assays like beta-galactosidase (Hadd et al., 1997).
5. Microbial Growth Monitoring
In microbiology, particularly in droplet microfluidic bacterial assays, resorufin and its derivatives like dodecylresorufin (C12R) are employed to monitor microbial growth. C12R, for example, has been found to outperform conventional resorufin in terms of sensitivity, specificity, and signal-to-noise ratio (Scheler et al., 2016).
作用機序
Safety and Hazards
将来の方向性
Resorufin, the fluorescent dye released by Resorufin beta-D-cellobioside, has been widely utilized in the design of responsive probes for various bioactive species . The future research directions include the further development of resorufin-based responsive fluorescent probes and their biological applications .
特性
IUPAC Name |
7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO13/c26-7-15-17(29)18(30)20(32)24(36-15)38-22-16(8-27)37-23(21(33)19(22)31)34-10-2-4-12-14(6-10)35-13-5-9(28)1-3-11(13)25-12/h1-6,15-24,26-27,29-33H,7-8H2/t15-,16-,17-,18+,19-,20-,21-,22-,23-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZBZWYVMLGTKN-ALYNCGSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)OC5=CC(=O)C=CC5=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)OC5=CC(=O)C=CC5=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



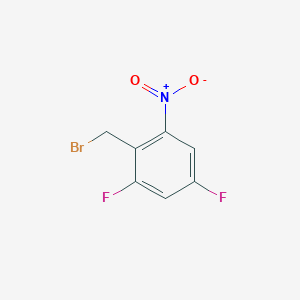
![Pyrazolo[1,5-a]pyrimidine-7-carbonitrile](/img/structure/B1412344.png)
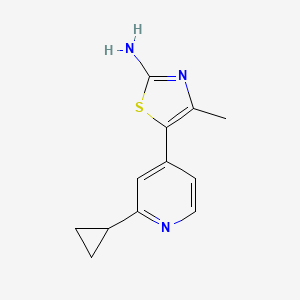
![(S)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide](/img/structure/B1412347.png)
![(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-tosyl phosphoramide](/img/structure/B1412349.png)
![N,N-Dimethyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1412350.png)
![N-Methyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1412351.png)
![1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B1412352.png)
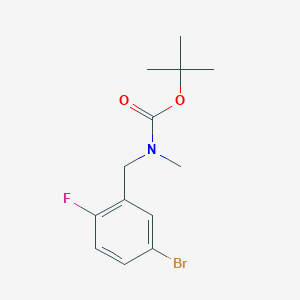
![Cyclopropanesulfonic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B1412356.png)

